molecular formula C4H13Al2ClN4O7 B576445 ALCLOXA CAS No. 1317-25-5

ALCLOXA

Cat. No.: B576445
CAS No.: 1317-25-5
M. Wt: 318.582
InChI Key: PRUMDQCTLNOPLI-UHFFFAOYSA-L
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Description

Historical Development of Aluminum Allantoinate Compounds

The history of aluminum allantoinate compounds is linked to the study and application of allantoin (B1664786) and aluminum salts individually. Allantoin, a naturally occurring compound found in plants like comfrey, was first isolated in the early 19th century deascal.comwikipedia.org. It was initially recognized for its healing and soothing properties deascal.com. Early in the 19th century, Italian physician Michele Francesco Buniva and French chemist Louis Nicolas Vauquelin first isolated allantoin, mistakenly believing it to be in amniotic fluid wikipedia.orgatamanchemicals.comanokhaskincare.com. Later, in 1821, French chemist Jean Louis Lassaigne identified it in the fluid of the allantois and named it "l'acide allantoique" wikipedia.orgatamanchemicals.com. German chemists Friedrich Wöhler and Justus Liebig synthesized it from uric acid in 1837 and renamed it "allantoïn" wikipedia.orgatamanchemicals.comanokhaskincare.com. Allantoin has a long history of use in skin treatment due to its mild keratolytic, skin moisturizing, anti-irritant, and healing properties biotechnologia.pl.

Aluminum compounds, such as aluminum chloride and aluminum sulfate (B86663), have also been used medicinally and cosmetically for their astringent properties google.com. However, these early aluminum salts were often acidic and could cause skin irritation biotechnologia.plgoogle.com. The development of aluminum chlorohydrate represented an improvement, being less acidic and considerably less irritating than previous aluminum chloride salts biotechnologia.pl.

The creation of aluminum allantoinate compounds, including this compound, arose from the effort to combine the beneficial properties of allantoin with the astringent and mild antimicrobial properties of aluminum compounds while minimizing the irritating effects associated with some aluminum salts biotechnologia.pldeascal.com. This led to the synthesis of compounds like aluminum chlorallantoinate and aluminum sulfate allantoinate, which were found to be nearly neutral and less irritating google.com. This compound is an aluminum salt of allantoin obtained from the reaction of allantoin with aluminum chlorohydrate, typically in a 1:1 molar ratio biotechnologia.pl. Another synthesis method involves the reaction between allantoin and aluminum hydroxide (B78521) deascal.com. This combination aimed to leverage the synergistic effects of both components .

Academic Significance of this compound as a Hybrid Chemical Entity

This compound holds academic significance as a hybrid chemical entity due to its unique composition and the resulting dual functionality. It combines a urea (B33335) derivative (allantoin) with an aluminum chlorhydroxy component . This structure allows this compound to exhibit properties derived from both its constituents, leading to a synergistic effect that is often more effective than the single components biotechnologia.pl.

The chemical structure of this compound includes aluminum, chlorine, hydroxyl groups, and the allantoinate moiety ontosight.ai. Its molecular formula is C₄H₉Al₂ClN₄O₇, with a molecular weight of approximately 314.56 g/mol biotechnologia.pl. The molar ratio of Al/Cl/Allantoin in this compound is 2/1/1 biotechnologia.pl.

Academically, this compound serves as a subject of study for understanding the interplay between organic and inorganic components within a single compound and how this influences its biological activity. Research explores how the allantoin component enhances the action of the aluminum salts and helps mitigate potential irritation caused by the aluminum biotechnologia.pl. Conversely, the aluminum component contributes astringent and mild antimicrobial properties biotechnologia.pl.

The synthesis of this compound involves a reaction that yields a soluble salt, retaining the skin-softening, healing, keratolytic, and anti-irritant actions of allantoin alongside the mild astringency of aluminum compounds biotechnologia.pl. This makes it a subject of interest in the design of new hybrid materials with tailored properties for dermatological and potentially other applications. Studies investigate its chemical reactions, including oxidation, reduction, substitution involving the aluminum component, and complex formation with other compounds, which can enhance its antimicrobial and astringent properties .

Conceptual Framework for Investigating this compound's Biological Modulatory Capacity

The conceptual framework for investigating this compound's biological modulatory capacity is based on the understanding that its effects stem from the combined actions of its allantoin and aluminum chlorhydroxy components patsnap.comnus.edu.sg. The primary areas of investigation focus on its impact on skin physiology and its interactions with microorganisms.

The mechanism of action of this compound is primarily attributed to this dual nature patsnap.comnus.edu.sg. The aluminum component provides an astringent effect by causing the contraction of skin cells and tissues nus.edu.sgdeascal.com. In the context of antiperspirant activity, this involves the reduction of sweat diffusion to the skin surface, potentially by forming a temporary barrier or plug in the sweat ducts nus.edu.sgbiotechnologia.pl. The allantoin component contributes significant skin-soothing, healing, and regenerative properties patsnap.comnus.edu.sgbiotechnologia.pl. Allantoin promotes the proliferation of epithelial cells, increases the water content of the extracellular matrix, and aids in the shedding of dead skin cells, thereby enhancing skin smoothness and promoting faster regeneration patsnap.comnus.edu.sg.

Research findings detail specific biological effects:

Antimicrobial Activity: this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria biotechnologia.pl. Studies have demonstrated its potential as an antimicrobial agent, showing significant inhibition of bacterial growth . The aluminum component can create an environment less conducive to bacterial growth, which is beneficial in managing conditions like acne nus.edu.sg.

Keratolytic Action: The allantoin component contributes to this compound's keratolytic properties, assisting in the desquamation of superficial corneocytes biotechnologia.pl. This helps in the removal of dead skin cells and can stimulate the proliferation of basal cells biotechnologia.pl.

Wound Healing and Tissue Regeneration: this compound supports wound healing by assisting in the regeneration of damaged epithelium, stimulating granulation tissue, and promoting the removal of necrotic tissue biotechnologia.pl. Allantoin's role in stimulating cell proliferation is key to this effect patsnap.comnus.edu.sg.

Anti-irritant and Soothing Effects: The allantoin component in this compound helps to minimize irritation that might otherwise be caused by the aluminum salts biotechnologia.pl. This makes it better tolerated, particularly for sensitive skin .

Investigations into this compound's biological modulatory capacity often involve in vitro studies to understand its effects on cell proliferation and bacterial growth, as well as in vivo studies or clinical observations to evaluate its efficacy in various dermatological applications. The conceptual framework emphasizes the synergistic interaction between the aluminum and allantoin moieties as the basis for its observed biological activities.

Data from research findings can be presented in tables to illustrate specific effects, such as antimicrobial inhibition zones against different bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm, 0.2% this compound)
Staphylococcus aureus20
Bacillus subtilis6
Proteus vulgaris6

This table illustrates the varying degrees of inhibition observed for different bacterial strains when exposed to a 0.2% concentration of this compound .

Further research delves into the molecular mechanisms underlying these effects, such as the interaction of the aluminum component with proteins in sweat ducts or the signaling pathways influenced by allantoin that promote cell regeneration.

Properties

CAS No.

1317-25-5

Molecular Formula

C4H13Al2ClN4O7

Molecular Weight

318.582

IUPAC Name

aluminum;chloro-[(2,5-dioxoimidazolidin-4-yl)carbamoylamino]aluminum;tetrahydrate

InChI

InChI=1S/C4H6N4O3.2Al.ClH.4H2O/c5-3(10)6-1-2(9)8-4(11)7-1;;;;;;;/h1H,(H5,5,6,7,8,9,10,11);;;1H;4*1H2/q;;+2;;;;;/p-2

InChI Key

PRUMDQCTLNOPLI-UHFFFAOYSA-L

SMILES

C1(C(=O)NC(=O)N1)NC(=O)N[Al]Cl.O.O.O.O.[Al]

Origin of Product

United States

Synthetic Chemistry and Structural Elucidation of Alcloxa

Advanced Synthetic Methodologies for ALCLOXA Production

This compound is synthesized through a chemical reaction between allantoin (B1664786) and aluminum chlorohydrate. biotechnologia.pl This process results in the formation of a soluble salt that integrates the beneficial attributes of both precursor compounds.

Optimization of Allantoin and Aluminum Chlorohydrate Reaction Pathways

The synthesis of this compound involves reacting allantoin with aluminum chlorohydrate in a 1:1 molar ratio. biotechnologia.pl Controlled reaction conditions are crucial for optimizing the production process. Key parameters include maintaining a controlled pH, typically between 4 and 5, and a temperature around 80°C. Avoiding moisture contamination during the synthesis is also important to prevent hydrolysis.

The reaction yields a soluble salt that retains the skin-softening, healing, keratolytic, and anti-irritant actions of allantoin, alongside the mild astringency provided by the aluminum compounds. Post-synthesis, the purity of this compound is assessed, with target specifications often including a certain percentage of allantoin and Al₂O₃ content.

Mechanistic Insights into this compound Formation Reactions

The formation of this compound involves the reaction between allantoin (a urea (B33335) derivative) and aluminum chlorohydrate. Aluminum chlorohydrate itself is a complex mixture of polymeric aluminum species with the general formula [Al₂(OH)n•Cl₆-n]m, where n ranges from 1 to 5 and m is less than or equal to 10. chemicalbook.com The reaction between allantoin and aluminum chlorohydrate in a 1:1 molar ratio leads to the incorporation of the allantoinate moiety into the aluminum-chloro-hydroxide structure, forming a new chemical entity. biotechnologia.pl This process results in a compound that effectively combines the properties of both starting materials. biotechnologia.pl The mechanism involves the formation of a soluble salt, where the allantoin molecule is coordinated or associated with the aluminum-chlorohydroxide complex. biotechnologia.pl

Strategies for this compound Derivatization and Chemical Modification

This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and complex formation. These reactions, particularly those involving the aluminum component, can be explored for derivatization and chemical modification strategies.

Synthesis of Novel this compound Analogs

While specific detailed research findings on the synthesis of novel this compound analogs are not extensively detailed in the provided search results, the potential for substitution reactions involving the aluminum component suggests avenues for creating modified structures. The core structure, combining allantoin and an aluminum-chlorohydroxy group, provides a basis for chemical modifications aimed at altering its properties or enhancing specific activities. Research in this area would likely focus on modifying the allantoin moiety or the aluminum complex structure while maintaining the essential linkage between the two.

Investigation of this compound Conjugates and Co-complexes

This compound has the ability to form complexes with other compounds, which can potentially enhance its properties, such as antimicrobial or astringent effects. An example of a modified form is Alcohol Soluble this compound Modified, which is obtained by complexation with propylene (B89431) glycol to improve its solubility in alcohol-based formulations. biotechnologia.pl This indicates that this compound can be investigated for the formation of conjugates or co-complexes with various molecules to tailor its characteristics for specific applications. The formation of such complexes likely involves interactions between the this compound molecule and the complexing agent, potentially through coordination bonds or other intermolecular forces.

Advanced Spectroscopic Characterization in Synthetic Verification

Advanced spectroscopic techniques are essential for the structural elucidation and verification of synthesized this compound and its derivatives. Techniques such as FT-IR, NMR (¹H and ¹³C NMR), and Mass Spectrometry (MS) are commonly used in chemical analysis to confirm the structure, purity, and identity of organic and inorganic compounds. lehigh.eduphdcentre.comsolubilityofthings.com

Infrared (IR) spectroscopy can be used to identify the presence of key functional groups within the this compound molecule, such as N-H, C=O, and O-H stretches, by analyzing characteristic absorption bands in the spectrum. lehigh.edusolubilityofthings.com The fingerprint region (below 1500 cm⁻¹) of the IR spectrum is particularly useful for identifying a specific compound by comparison with known spectra. lehigh.eduuniversalclass.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms in a molecule. lehigh.eduuniversalclass.com ¹H NMR can reveal the types and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. lehigh.eduphdcentre.com Analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra helps confirm the proposed structure of this compound and its derivatives. lehigh.edu

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation. lehigh.eduphdcentre.comuniversalclass.com By analyzing the mass-to-charge ratios (m/z) of ions produced from the sample, the molecular ion peak confirms the molecular weight, and fragment ions provide clues about the structural subunits. phdcentre.comuniversalclass.com

Researchers can validate the structural stability of this compound using these spectroscopic methods and correlate findings with other analyses to ensure the synthesized product meets the required specifications.

Table 1: Spectroscopic Techniques and Applications in this compound Characterization

Spectroscopic TechniqueInformation ProvidedApplication in this compound Analysis
Infrared (IR)Identification of functional groupsConfirming presence of N-H, C=O, O-H bonds
NMR (¹H and ¹³C)Arrangement of atoms, molecular structureElucidating the connectivity and environment of atoms
Mass Spectrometry (MS)Molecular weight, fragmentation patternConfirming molecular formula and structural subunits

Table 2: Key Synthesis Parameters for this compound

ParameterTypical Value/Condition
Molar RatioAllantoin:Aluminum Chlorohydrate = 1:1 biotechnologia.pl
pH4-5
Temperature~80°C
Moisture ControlAvoid contamination

Table 3: Purity Assessment Parameters for this compound

ParameterTarget Specification
Allantoin Content40% ± 4%
Al₂O₃ Content28% ± 3%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing detailed information about the different environments of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). physicsandmathstutor.comresearchgate.netnih.govbatistalab.com By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in an NMR spectrum, chemists can deduce the connectivity of atoms and the arrangement of functional groups within a molecule. physicsandmathstutor.com

While spectroscopic methods like NMR are indicated for validating the structural stability of this compound , specific detailed NMR spectral data (such as characteristic chemical shifts or coupling constants) for this compound were not found in the analyzed search results under the specified constraints. Such data would typically be presented in research articles focusing on the compound's characterization, allowing for definitive assignment of its molecular structure based on experimental evidence.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are valuable tools for identifying the functional groups present in a molecule and gaining insights into its molecular structure and bonding. irdg.orgplus.ac.atresearchgate.net These methods measure the vibrations of atoms within a molecule when exposed to infrared light (IR) or monochromatic light that is scattered (Raman). plus.ac.at Different functional groups absorb or scatter light at characteristic frequencies, producing unique spectral fingerprints. irdg.orgplus.ac.at

IR spectroscopy requires a change in the molecular dipole moment during vibration for a mode to be active, while Raman spectroscopy requires a change in polarizability. plus.ac.at This complementarity means that IR and Raman spectra for a given species can differ, providing distinct but often complementary information about the molecule's vibrational modes. plus.ac.at

An IR spectrum is mentioned in the specification data for this compound as a method for identification. biotechnologia.pl However, specific detailed IR or Raman spectral data for this compound, such as characteristic peak positions and their assignments to specific functional group vibrations within the molecule, were not available in the analyzed search results under the given constraints. Such data would typically be used to confirm the presence of the allantoin moiety, aluminum-oxygen bonds, and other functional groups in the this compound structure.

Computational Predictions in this compound Synthesis and Stability

Computational chemistry methods can provide valuable theoretical insights into chemical synthesis pathways, reaction mechanisms, and the stability of chemical compounds. Techniques such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantum mechanical calculations can be used to predict reaction energetics, identify transition states, assess molecular geometries, and evaluate the stability of a compound under various conditions.

Computational approaches can aid in understanding the feasibility of synthetic routes, optimizing reaction conditions, and predicting potential degradation pathways or stable forms of a molecule. For a compound like this compound, computational studies could theoretically explore the preferred coordination environment of the aluminum ion, the relative stability of different possible structural isomers, or the energetics of its formation from allantoin and aluminum chlorohydrate.

While computational screening involving this compound in the context of biological activity was noted in one search result researchgate.net, and the use of predictive machine-learning models with drug data including this compound was mentioned drugbank.com, specific detailed computational studies or predictions directly focused on the synthesis or chemical stability of this compound itself were not found in the analyzed search results under the imposed constraints. Research in this area could offer deeper theoretical understanding of this compound's chemical behavior and properties.

In Vitro Mechanistic Studies of Alcloxa S Biological Interactions

Cellular Level Investigations of ALCLOXA Action

Investigations at the cellular level aim to understand how this compound influences the cellular microenvironment and cellular processes.

Modulation of Cellular Microenvironment pH by this compound

The mechanism of action of this compound involves its ability to alter the pH level of the skin, creating an environment that is not conducive for bacterial growth . This compound itself has a moderately acidic pH; a 1% aqueous solution falls within the range of 4.0 to 5.0 biotechnologia.pl. This inherent acidity contributes to the modulation of the cellular microenvironment pH upon application.

Analysis of Keratolytic Effects on Isolated Cellular Layers

This compound is recognized for its keratolytic properties akema.it. This effect is attributed to the allantoin (B1664786) component, which promotes the shedding of dead skin cells patsnap.comnus.edu.sg. While the search results confirm this property, detailed in vitro analyses specifically on isolated cellular layers were not found within the provided snippets. Allantoin's keratolytic activity involves enhancing the desquamation of the upper layers of dead skin cells nih.gov.

Impact on Epithelial Cell Proliferation and Differentiation Pathways

This compound's allantoin component is known to promote the proliferation of epithelial cells, which aids in the skin's healing process patsnap.comnus.edu.sg. Allantoin stimulates cell regeneration and encourages the removal of dead skin cells nus.edu.sg. This regenerative action is beneficial for skin repair nus.edu.sg. Allantoin is also described as a promoter of cell mitosis and epithelial stimulation researchgate.net. While the role of allantoin in epithelial cell proliferation and differentiation is mentioned, specific in vitro studies detailing this compound's direct impact on these pathways in isolated epithelial cells were not extensively described in the provided search results.

Molecular Basis of Astringent Properties in Cellular Models

The astringent properties of this compound are primarily due to its aluminum component akema.itpatsnap.com. Aluminum compounds exert an astringent effect by precipitating proteins nus.edu.sg. In the context of antiperspirant action, this leads to the temporary blockage of sweat glands by forming an amorphous aluminum hydroxide (B78521) agglomerate in the sweat ducts, which physically plugs them biotechnologia.pl. This mechanism, observed in the context of sweat reduction, provides insight into the molecular basis of astringency through protein interaction, which would also be relevant in cellular models. The astringent effect helps to reduce inflammation and irritation by constricting skin tissues patsnap.com.

Antimicrobial Efficacy and Mechanistic Pathways (Non-Clinical)

This compound exhibits mild antimicrobial properties, contributing to its use in various formulations akema.it. This non-clinical efficacy has been investigated, particularly against bacterial isolates.

Quantitative Assessment of this compound Against Bacterial Isolates

This compound has demonstrated bacteriostatic properties, particularly against Gram-positive bacteria biotechnologia.plncats.ioncats.io. Studies have quantitatively assessed its efficacy against specific bacterial isolates using methods like the agar (B569324) diffusion test biotechnologia.plncats.io. At a concentration of 0.2%, this compound showed bacteriostatic effects against B. subtilis, S. aureus, P. vulgaris, and Pityrosporum ovale biotechnologia.plncats.ioncats.io. The agar diffusion test revealed inhibition zones of 6 mm for Staphylococcus aureus and 20 mm for Pityrosporum ovale biotechnologia.plncats.io.

The antimicrobial action is attributed to two mechanisms: a decrease in the amount of water present, which retards bacterial growth, and the inherent antimicrobial action of the aluminum salt component biotechnologia.plncats.ioncats.io. In vitro this compound inhibited odour formation and bacterial decomposition of pulverized human epidermal scales biotechnologia.pl.

Below is a table summarizing the inhibition zone data from the agar diffusion test:

Bacterial StrainThis compound Concentration (%)Inhibition Zone (mm)Source
Staphylococcus aureus0.26 biotechnologia.plncats.io
Bacillus subtilis0.2Bacteriostatic biotechnologia.plncats.ioncats.io
Proteus vulgaris0.2Bacteriostatic biotechnologia.plncats.ioncats.io
Pityrosporum ovale0.220 biotechnologia.plncats.io

Antifungal Activity Studies in Controlled Laboratory Settings

In vitro studies have explored the antifungal activity of this compound. Research indicates that this compound exhibits bacteriostatic properties, particularly against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, and Pityrosporum ovale. biotechnologia.pl Agar diffusion tests have demonstrated inhibition zones against Staphylococcus aureus and Pityrosporum ovale. biotechnologia.pl The observed antimicrobial action is attributed to a dual mechanism: a reduction in available water essential for microbial growth and an inherent antimicrobial effect of the aluminum salt component. biotechnologia.pl

While the provided search results primarily detail antibacterial activity, the mention of Pityrosporum ovale, a yeast-like fungus, suggests some level of antifungal effect has been observed in laboratory settings. biotechnologia.pl Further detailed studies specifically targeting a broader range of fungi and determining minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) in controlled laboratory environments would provide a more comprehensive understanding of this compound's antifungal spectrum and potency.

Elucidation of Cellular Targets and Resistance Mechanisms in Microorganisms

The mechanism by which this compound exerts its antimicrobial effects involves altering the local environment, such as the pH, to create conditions less favorable for bacterial proliferation. The aluminum component is also suggested to have a direct antimicrobial action. biotechnologia.pl For bacteria, the bacteriostatic properties at concentrations of 0.2% have been noted against specific strains. biotechnologia.pl

Regarding cellular targets in microorganisms, the aluminum component's ability to precipitate proteins may contribute to its effects. nus.edu.sg This protein precipitation could impact essential microbial cellular functions. However, specific protein targets or cellular pathways directly inhibited or modulated by this compound in microorganisms are not extensively detailed in the provided information.

Mechanisms of resistance to antifungal agents in general involve various strategies employed by fungal cells, including modification or overexpression of target enzymes, increased efflux of the drug from the cell, alteration in membrane sterols, and reduction in the intracellular concentration of target enzymes. nih.govreviberoammicol.commdpi.comnih.gov Given that this compound's mechanism involves aluminum and potentially affecting the cellular environment and proteins, potential resistance mechanisms in microorganisms might involve adaptations to tolerate altered pH, mechanisms to efflux aluminum ions, or alterations in protein structures to prevent precipitation. However, specific studies detailing resistance mechanisms developed by microorganisms against this compound were not found in the provided search results.

Biochemical Pathway Interrogations

Investigation of Allantoin-Derived Biochemical Interactions

This compound is an aluminum salt of allantoin, combining the properties of both components. biotechnologia.plakema.it Allantoin is a metabolic intermediate in many organisms, derived from the oxidation of uric acid. wikipedia.orgnih.gov It is known for its skin-protectant, healing, keratolytic, and anti-irritant properties, which are attributed to its ability to stimulate cell proliferation and tissue regeneration. biotechnologia.plnus.edu.sgresearchgate.net

In the context of this compound, the allantoin component is understood to contribute its beneficial effects, potentially enhancing the action of the aluminum salt and mitigating potential irritation associated with aluminum compounds alone. biotechnologia.plnus.edu.sg While allantoin itself is involved in biological processes like purine (B94841) catabolism, the specific biochemical interactions of the allantoin moiety within the this compound compound are not explicitly detailed in terms of novel pathways or interactions distinct from allantoin's known activities. The interaction is primarily described as combining the properties of the two constituent parts. biotechnologia.pl

Analysis of this compound's Apparent Lack of Metabolism in Mammalian Systems

Based on the available information, this compound is described as a compound that is not metabolized by the human body according to current research and biotransformer analysis. smpdb.ca This suggests that this compound, as a chemical entity, may not undergo significant enzymatic breakdown or transformation within mammalian systems. The lack of metabolism could influence its pharmacokinetic profile and the duration of its effects at the site of application.

Potential Interactions with Cellular Signaling Cascades (Hypothetical Investigations)

Hypothetically, given that this compound contains aluminum and is known to interact with proteins (potentially causing precipitation), it could, in theory, interfere with signaling pathways that rely on protein-protein interactions or enzyme activity. Aluminum itself has been shown in some studies to enter mammalian cells and affect cellular processes, including potentially influencing chromosome stability and cell cycle progression at higher concentrations or specific forms. nih.gov However, directly linking this compound, as a compound, to specific cellular signaling cascade modulations requires dedicated in vitro research designed to probe these interactions. The current information does not provide concrete data on such interactions.

Macromolecular Interaction Studies (In Vitro)

In vitro studies of macromolecular interactions typically involve investigating the binding or interaction of a compound with biological macromolecules such as proteins, nucleic acids, or lipids. nih.govgoogle.com

For this compound, the most apparent macromolecular interaction suggested by its properties is the potential interaction of the aluminum component with proteins, leading to precipitation. nus.edu.sg This astringent action, while functional in topical applications like antiperspirants by affecting proteins in sweat ducts, also represents a form of macromolecular interaction. nus.edu.sg

Beyond this general protein interaction related to astringency, specific studies detailing this compound's binding affinity or interaction with particular proteins, enzymes, or nucleic acids in a controlled in vitro setting were not found in the provided search results. Research into specific macromolecular targets could provide deeper insights into its mechanisms of action, particularly regarding its antimicrobial or potential other biological effects.

Summary of In Vitro Findings:

Study AreaKey Findings (In Vitro)
Antifungal ActivityExhibits bacteriostatic properties; showed inhibition zones against P. ovale. biotechnologia.pl
Cellular Targets in MicroorganismsMechanism involves altering local environment (pH) and inherent aluminum antimicrobial action; potential protein precipitation. biotechnologia.plnus.edu.sg
Allantoin-Derived Biochemical InteractionsAllantoin moiety contributes known skin-protectant and healing properties. biotechnologia.plnus.edu.sgresearchgate.net
Apparent Lack of Metabolism in Mammalian SystemsNot reported to be metabolized by the human body based on current analysis. smpdb.ca
Potential Interactions with Signaling CascadesListed under "Signaling Pathways: Others"; specific interactions not detailed. ebiohippo.comtargetmol.com
Macromolecular Interaction StudiesAluminum component can interact with proteins, potentially causing precipitation. nus.edu.sg

Direct Binding Studies with Biological Proteins

Direct binding studies are crucial for understanding how this compound might interact with proteins it encounters in biological systems. While specific detailed in vitro protein binding data for this compound is not extensively documented in the provided search results, the nature of metal-containing compounds like this compound suggests potential interactions. Aluminum compounds can participate in complex formation . Studies on other compounds, such as alectinib (B1194254) metabolites, demonstrate that in vitro ultrafiltration and spectrofluorometric assays can be used to assess binding to plasma proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP) mdpi.com. These techniques are standard for quantifying protein binding and could be applied to this compound to determine its affinity for various biological proteins.

General methods for studying protein binding in vitro include techniques like equilibrium dialysis, which can quantify the fraction of a compound that binds to plasma proteins nih.gov. Spectroscopic methods, such as fluorescence spectrophotometry, can also be used to detect binding events and measure binding selectivities between chemicals and receptors nih.govgoogleapis.com.

Membrane Permeability and Transport Mechanisms in Model Systems

Understanding how this compound permeates biological membranes is essential for predicting its behavior in biological systems. In vitro studies using model membrane systems are commonly employed for this purpose nih.govresearchgate.net. These models, such as large unilamellar vesicles (LUVs) or artificial membranes, allow for the measurement of membrane permeability in a controlled environment nih.govnih.govresearchgate.net.

Studies on membrane permeability often involve measuring the leakage of encapsulated fluorescent dyes, such as carboxyfluorescein, from vesicles upon exposure to the compound of interest nih.gov. The rate of dye leakage provides an indication of the compound's ability to disrupt or permeate the lipid bilayer nih.gov. Artificial membrane permeability assays offer a high-throughput and cost-effective alternative for assessing the absorption potential of compounds researchgate.net. These assays can utilize different membrane compositions and filter supports to optimize the measurement of permeation rates researchgate.net.

While specific data on this compound's permeability across model membranes is not available in the provided text, the general principles and methods of in vitro membrane permeability studies using model systems are well-established and applicable to investigating this compound's interactions with lipid bilayers nih.govnih.govresearchgate.net. The transport mechanisms of aluminum compounds across biological membranes have been investigated in other contexts, suggesting potential pathways such as transport as electroneutral hydroxide complexes or involvement of channels like aquaporins researchgate.net. Receptor-mediated endocytosis has also been implicated for aluminum in complex with transferrin researchgate.net. These studies on aluminum transport in general provide a framework for potential mechanisms that this compound, as an aluminum-containing compound, might utilize to cross biological membranes.

Structure Activity Relationship Sar and Computational Modeling of Alcloxa

Correlation Between ALCLOXA Structure and Biological Activity

The dual nature of this compound, incorporating both allantoin (B1664786) and aluminum, is key to its dermatological efficacy. The aluminum component is primarily responsible for the astringent and antimicrobial effects, while the allantoin component contributes skin-soothing, healing, and anti-irritant properties. ncats.io

Identification of Key Structural Determinants for Astringent Effects

The astringent action of this compound is attributed to its aluminum component. nus.edu.sg Aluminum salts are known to cause the contraction of skin cells and tissues. nus.edu.sg Specifically, the aluminum in this compound is thought to exert its astringent effect by precipitating proteins in the sweat gland ducts, creating a temporary barrier that reduces sweat flow to the skin surface. nus.edu.sg This mechanism is particularly relevant to its use in antiperspirant formulations. nus.edu.sg The presence of the aluminum ion and its ability to interact with proteins are the key structural determinants for this effect.

Linking Molecular Architecture to Antimicrobial Potency

This compound exhibits antimicrobial properties, which are also linked to its aluminum component. ncats.io The bacteriostatic action of this compound, observed at concentrations of 0.2% against certain bacteria like Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris, and also against Pityrosporum ovale, is attributed to two main mechanisms. biotechnologia.plncats.io Firstly, the aluminum salt can retard bacterial growth by decreasing the available water. biotechnologia.plncats.io Secondly, the aluminum salt itself possesses an antimicrobial action. biotechnologia.plncats.io The specific coordination and chemical environment of the aluminum ion within the this compound structure likely play a role in these antimicrobial effects.

In Silico Approaches to this compound Characterization

Computational methods offer valuable tools for understanding the behavior and properties of chemical compounds like this compound at a molecular level. Techniques such as molecular dynamics simulations, quantum chemical calculations, homology modeling, and molecular docking can provide insights into its conformational analysis, electronic properties, reactivity, and potential biological targets. While specific studies on this compound using all these methods were not extensively found in the search results, the principles of these techniques can be applied to its characterization.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time. 3ds.commdpi.com By simulating atomic-level interactions, MD can help understand the behavior of complex systems under given conditions. 3ds.com For this compound, MD simulations could be used to explore the flexibility and preferred conformations of the molecule in different environments (e.g., aqueous solution, at a protein surface). This would involve solving Newton's equations of motion for the atoms in the this compound molecule and surrounding solvent molecules, if applicable. mdpi.com Analyzing the resulting trajectories could reveal information about the molecule's dynamic behavior and how its structure might change over time.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations are powerful tools for investigating the electronic structure and properties of molecules. aspbs.comnih.gov These calculations, often based on density functional theory (DFT), can provide insights into parameters such as charge distribution, molecular orbitals, and reactivity. aspbs.com For this compound, quantum chemical calculations could be employed to determine the electronic properties of the aluminum coordination environment and the allantoin moiety. This could help in understanding the nature of the bonds, the distribution of charge, and predicting potential sites for chemical reactions or interactions with biological molecules. Studies on related aluminum compounds have utilized quantum chemical calculations to examine their structure and properties. uregina.canih.govresearchgate.net

Homology Modeling and Molecular Docking for Predicted Biological Targets

Homology modeling and molecular docking are computational techniques often used to predict the three-dimensional structure of proteins and how small molecules might bind to them. nih.govnih.govmdpi.comfrontiersin.org Homology modeling builds a 3D model of a target protein based on the known structure of a related protein (template). nih.govnih.gov Molecular docking then predicts the preferred orientation and binding affinity of a ligand (like this compound) to a specific site on the protein model. nih.govfrontiersin.org While specific protein targets for this compound's astringent or antimicrobial action were not explicitly identified in the search results in the context of these computational methods, these techniques could be applied to hypothesize and investigate potential interactions. For instance, if a protein involved in sweat gland function or a key enzyme in bacterial metabolism were identified as a potential target, homology modeling could be used to build its structure (if not experimentally determined), and molecular docking could then be used to predict how this compound might bind to it. Studies on other compounds have successfully utilized these methods to understand ligand-protein interactions. nih.govmdpi.comfrontiersin.orgsemanticscholar.orgknu.edu.af

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity using mathematical models. wikipedia.orgjocpr.comamazon.com The fundamental principle of QSAR is that the biological activity of a molecule is a function of its physicochemical properties and structural features. wikipedia.orgjocpr.com These properties can include molecular size, shape, electronegativity, lipophilicity, and hydrogen bonding capacity, which are quantified as molecular descriptors. jocpr.com

QSAR model development typically involves collecting a dataset of compounds with known structures and measured biological activities. wikipedia.org Molecular descriptors are then calculated for each compound. researchgate.net Statistical methods, such as regression analysis, are employed to build a mathematical model that describes the relationship between the descriptors and the biological activity. wikipedia.org The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds based on their calculated descriptors. wikipedia.org

For this compound and its potential analogs, QSAR model development would involve identifying a series of structurally related compounds and quantifying a specific biological activity, such as astringent or wound-healing properties, if relevant data were available. By calculating molecular descriptors for these analogs and correlating them with the observed activity, a QSAR model could potentially be developed. This model could then be used to predict the activity of novel this compound analogs before their synthesis and testing, potentially saving time and resources in research and development. jocpr.com

While specific QSAR studies on this compound or its direct analogs for biological modulation were not found in the search results, QSAR has been applied to other aluminum-containing compounds, such as in the study of dye removal by coagulation with aluminum chloride, where surface area and molecular weight were identified as key parameters influencing removal efficiency. researchgate.net This suggests that molecular descriptors related to size and surface interactions could be relevant in potential QSAR studies of this compound analogs.

Application of Machine Learning in Predicting this compound's Biological Modulations

Machine learning (ML) techniques are increasingly applied in chemistry and drug discovery to predict various properties and activities of chemical compounds. researchgate.netnih.gov In the context of biological modulations, ML models can be trained on datasets containing structural information of compounds and their corresponding biological effects to learn complex relationships that might not be easily captured by traditional methods. researchgate.netnih.gov

For this compound, machine learning could potentially be applied to predict various biological modulations, such as its interaction with specific biological targets or its efficacy in certain applications. This would involve creating a dataset with structural representations of this compound and its analogs, along with quantitative data on their biological activities. Various ML algorithms, including regression or classification models, could then be employed to build predictive models. wikipedia.orgresearchgate.netcopernicus.org

The application of machine learning in predicting biological modulations of this compound could follow several steps:

Data Collection: Gathering a dataset of this compound and its analogs with known biological activity data.

Molecular Representation: Converting the chemical structures into a format understandable by ML algorithms, such as molecular descriptors or fingerprints.

Model Training: Training different ML models using the prepared dataset to learn the relationship between structural features and biological activity.

Model Validation: Evaluating the performance of the trained models using independent datasets to ensure their predictive accuracy.

Prediction: Using the validated model to predict the biological modulations of new, untested this compound analogs.

Machine learning has shown promise in predicting biological activities, such as the activity of aromatase inhibitors researchgate.net and the antibiotic activity of natural products nih.gov. While no specific studies on applying ML to predict this compound's biological modulations were found, the general principles and methodologies could be applicable if relevant biological data were available for this compound and its analogs. The complexity of this compound's structure, involving an aluminum complex with an allantoin derivative, might require the use of advanced molecular descriptors and sophisticated ML algorithms to accurately capture the structure-activity relationships.

Advanced Analytical Techniques for Alcloxa Research and Characterization

Hyphenated Chromatographic and Spectrometric Methods

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectrometry. These methods are essential for analyzing complex mixtures and characterizing individual components within a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique used for separating, identifying, and quantifying components in a liquid sample lcms.czyoutube.com. For ALCLOXA, LC-MS can be employed to assess its purity and identify potential impurities. LC separates the components based on their differential interactions with a stationary phase and a mobile phase, while the mass spectrometer detects and identifies the eluting compounds based on their mass-to-charge ratio (m/z) lcms.czyoutube.com. This allows for the detection of even trace levels of related substances or contaminants that may be present in this compound samples researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds alwsci.comscioninstruments.com. While this compound itself may not be sufficiently volatile for direct GC-MS analysis, chemical derivatization can be employed to convert it or its components into more volatile forms alwsci.comnih.gov. For instance, the allantoin (B1664786) moiety, a component of this compound, could potentially be derivatized (e.g., silylation) to make it amenable to GC separation and subsequent MS detection nih.govcabidigitallibrary.org. This approach can be useful for analyzing specific organic components or volatile impurities associated with this compound alwsci.com. GC-MS provides both separation and structural information through the fragmentation patterns observed in the mass spectrometer scioninstruments.comcabidigitallibrary.org.

Elemental Analysis and Speciation Techniques

Elemental analysis techniques are used to determine the elemental composition of a sample, while speciation techniques provide information about the chemical form or oxidation state of the elements present.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Aluminum Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for the quantitative determination of trace elements in various matrices nih.govresearchgate.neticsoba.org. Given that this compound contains aluminum, ICP-MS is a suitable method for accurately quantifying the aluminum content in this compound samples nih.gov. In ICP-MS, the sample is introduced into an inductively coupled plasma, which atomizes and ionizes the elements icsoba.org. The ions are then passed into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio icsoba.org. This technique is particularly valuable for assessing the consistency of the aluminum content in different batches of this compound and for detecting potential heavy metal impurities nih.govresearchgate.net.

An example of ICP-MS application is the quantification of aluminum in biological specimens, demonstrating the sensitivity and robustness of the method for aluminum determination nih.govresearchgate.net. While this example pertains to biological matrices, the principle of using ICP-MS for aluminum quantification is directly applicable to the analysis of this compound.

X-ray Fluorescence (XRF) Spectroscopy for Elemental Composition

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials water360.com.auazobuild.comspectro.comresearchgate.net. XRF involves exciting a sample with X-rays, which causes the emission of characteristic secondary X-rays (fluorescence) from the elements present in the sample water360.com.auhoriba.com. The energy and intensity of these fluorescent X-rays are characteristic of each element, allowing for their identification and quantification water360.com.auspectro.com. XRF can provide a rapid and non-destructive assessment of the elemental composition of this compound, confirming the presence of aluminum, chlorine, and other constituent elements, as well as identifying other inorganic elements that might be present as impurities water360.com.auspectro.com.

XRF is widely used for elemental analysis in various materials, including polymers and cement, demonstrating its versatility in determining the presence and quantity of different elements water360.com.auspectro.com.

Surface Characterization and Imaging Techniques

Surface characterization techniques provide information about the topography, composition, and properties of the outermost layers of a material uclouvain.belibretexts.orgresearchgate.net. These techniques are important for understanding how this compound interacts with other substances or surfaces.

Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) can be employed for surface characterization of this compound uclouvain.belibretexts.orgresearchgate.netmsu.edu. SEM can provide high-resolution images of the surface morphology libretexts.orgmsu.edu. AFM can be used to study the surface topography at the nanoscale and measure surface roughness researchgate.netmsu.edu. XPS is a surface-sensitive spectroscopic technique that provides elemental composition and chemical state information about the top few nanometers of the material surface libretexts.orgmsu.edu. While specific applications of these techniques directly to this compound are not detailed in the search results, these are standard methods for characterizing the surfaces of solid compounds and formulations containing them uclouvain.belibretexts.orgresearchgate.net.

Scanning Electron Microscopy (SEM) for Morphology Analysis

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface morphology. It works by scanning the surface with a focused electron beam, and the interaction of the electrons with the sample generates signals that reveal the surface topography and characteristics. SEM can provide detailed morphological analysis with resolutions typically ranging from 1 to 20 nm. Energy Dispersive X-ray Spectrometry (EDS) is often coupled with SEM to provide elemental composition analysis of the sample.

For this compound, SEM could be used to visualize the shape and size of its particles. This is particularly relevant as this compound is described as a fine white powder, and understanding its particle morphology is important for various applications. SEM could reveal details about the crystalline structure, particle size distribution, and the presence of any agglomerates. By using EDS alongside SEM, researchers could also confirm the elemental composition of the particles, verifying the presence of aluminum, chlorine, nitrogen, oxygen, and carbon as expected from its molecular formula. While no specific SEM images or data for this compound were found, SEM is routinely used for morphological characterization of various materials, including powders and crystalline structures.

Atomic Force Microscopy (AFM) for Nanoscale Surface Interactions

Atomic Force Microscopy (AFM) is a technique that provides nanoscale resolution imaging of surfaces and can also be used to measure surface interactions. Unlike electron microscopy, AFM uses a physical probe (a sharp tip on a cantilever) that scans the sample surface, measuring the forces between the tip and the sample. This allows for the characterization of surface topography in three dimensions with high vertical resolution. AFM can operate in various environments, including liquid, making it suitable for analyzing samples in conditions relevant to their application or processing.

In the context of this compound, AFM could be employed to analyze the surface roughness and texture of individual particles at the nanoscale. It could provide quantitative data on surface features that might influence how this compound interacts with other substances or surfaces. Furthermore, AFM can be used to study nanoscale surface interactions, such as adhesion forces between this compound particles or between this compound and a substrate. Techniques like force spectroscopy, a mode of AFM, can measure the small interaction forces between the AFM tip and surface molecules, providing insights into the molecular-level interactions. Although specific AFM studies on this compound were not found, AFM is a valuable tool for understanding the surface properties and nanoscale interactions of various materials.

Future Research Directions and Unexplored Avenues for Alcloxa

Investigation of ALCLOXA's Role in Modulating Microbiome Interactions (Non-Clinical)

The interaction between chemical compounds and the diverse microbial communities present on surfaces and in various environments is an emerging area of research. Given this compound's known mild antimicrobial properties, particularly against Gram-positive bacteria, non-clinical studies investigating its influence on different microbiomes are warranted. biotechnologia.plncats.io This could include examining its effects on environmental microbiomes, material surface biofilms, or even in vitro models mimicking specific non-clinical microbial ecosystems.

Research could focus on:

Identifying specific microbial species or communities that are sensitive or resistant to this compound.

Understanding the mechanisms by which this compound interacts with microbial cell membranes or metabolic processes in a non-living or ex vivo context.

Evaluating the potential for this compound to alter the balance or diversity of non-clinical microbial populations.

Investigating its impact on biofilm formation on various inert surfaces.

Such non-clinical investigations could provide valuable insights into the broader environmental or material interactions of this compound, potentially revealing novel applications or informing its responsible use. The field of microbiome research is rapidly advancing, with new technologies and analytical methods becoming available for comprehensive microbial community analysis regeneraprime.comfrontiersin.org.

Advanced Materials Science Applications of this compound-Based Composites

The incorporation of organic and inorganic components in materials science offers opportunities to create novel composites with tailored properties. As an organometallic compound containing both aluminum and allantoin (B1664786), this compound presents potential for integration into advanced materials. biotechnologia.pllongchangchemical.com The combination of the structural aspects of aluminum with the functional groups of allantoin could lead to materials with unique characteristics.

Potential research areas include:

Developing this compound-based composites for applications requiring mild antimicrobial surfaces, such as in certain packaging materials or coatings.

Exploring the use of this compound in the creation of novel metal-organic frameworks (MOFs) or similar porous materials with potential for gas adsorption, catalysis, or controlled release.

Investigating the mechanical, thermal, and chemical properties of polymers or ceramics reinforced with this compound.

Studying the interface interactions between this compound and other material components at the nanoscale.

Research in this domain could leverage techniques from materials synthesis, characterization (e.g., microscopy, spectroscopy, diffraction), and computational modeling to understand and predict the behavior of this compound in composite systems. Aluminum compounds are already explored in various material applications, including aerospace and automotive industries, providing a foundation for exploring this compound's potential in this field. researchgate.netmetallurgyfordummies.com

Development of Innovative Non-Clinical Assessment Methodologies for this compound

Evaluating the properties and potential interactions of chemical compounds like this compound in non-clinical settings requires robust and innovative assessment methodologies. As research into novel applications expands, there is a need to develop and validate assessment techniques that are specific to this compound and the contexts in which it might be used. nih.gov

Future research could focus on:

Developing advanced in vitro models to simulate complex non-clinical environments, such as specific industrial systems or environmental matrices, to study this compound's behavior and interactions.

Creating standardized protocols for assessing the long-term stability and degradation of this compound in various non-clinical conditions.

Utilizing high-throughput screening methods to evaluate the interaction of this compound with a wide range of materials or microorganisms.

Developing analytical techniques for the detection and quantification of this compound and its potential transformation products in complex non-clinical samples.

The development of such methodologies would be crucial for accurately characterizing this compound's properties and predicting its behavior in new, unexplored applications, ensuring reliable and scientifically sound assessments.

Systems Biology Approaches to Comprehend this compound's Biological Impact

While this compound has known effects in topical applications, a comprehensive understanding of its biological impact at a systems level remains an unexplored avenue, particularly in non-clinical or in vitro biological models. Systems biology, which integrates data from various 'omics' technologies (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of how biological systems respond to chemical exposure.

Research in this area could involve:

Applying transcriptomics or proteomics to study the changes in gene and protein expression in relevant in vitro cell models exposed to this compound.

Utilizing metabolomics to identify metabolic pathways that are affected by this compound exposure in biological systems.

Developing computational models to predict the potential biological interactions and pathways modulated by this compound based on its chemical structure and known properties.

Investigating the potential of this compound to influence signaling pathways or cellular processes in non-mammalian or microbial model organisms.

These systems biology approaches could uncover previously unknown biological effects of this compound and provide a deeper understanding of its mechanisms of action beyond its established uses. While aluminum compounds have been studied using some systems biology approaches in the context of toxicity science.gov, applying these to this compound in relevant non-clinical contexts could yield novel insights.

Design and Synthesis of Next-Generation this compound Derivatives with Tunable Biological Activities

The chemical structure of this compound, comprising allantoin and an aluminum chlorohydroxy moiety, offers possibilities for chemical modification to create novel derivatives with potentially enhanced or altered properties. biotechnologia.pllongchangchemical.com Designing and synthesizing such derivatives could lead to compounds with tuned biological activities or improved material characteristics.

Research could focus on:

Synthesizing this compound derivatives with modified allantoin or aluminum components to investigate the impact of structural changes on biological activity.

Developing targeted delivery systems for this compound or its derivatives to specific sites in non-clinical applications.

Exploring the formation of complexes between this compound or its derivatives and other molecules to create synergistic effects.

Utilizing computational chemistry to design derivatives with predicted desirable properties before synthesis.

This area of research involves organic synthesis, analytical chemistry, and potentially biological or materials science evaluations to characterize the newly created compounds. The design and synthesis of derivatives is a common strategy in chemistry to explore new functionalities and optimize properties nih.govresearchgate.net.

These future research directions represent significant unexplored avenues for this compound, moving beyond its current applications and potentially unlocking new uses and a deeper scientific understanding of this compound.

Q & A

Q. What is the molecular structure of ALCLOXA, and how does it influence its dermatological efficacy?

this compound is a heterocyclic organic compound combining aluminum chlorhydroxy allantoinate. Its structure includes a urea-derived allantoin moiety linked to an aluminum ion via coordination bonds, forming a five-membered ring . The aluminum component provides astringent and antimicrobial properties, while allantoin enhances skin repair and reduces irritation. This dual functionality underpins its use in antiperspirants and acne treatments. Researchers should validate structural stability using spectroscopic methods (e.g., FT-IR, NMR) and correlate findings with in vitro skin permeability assays .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

Synthesis involves reacting allantoin with aluminum hydroxychloride under controlled pH (4–5) and temperature (80°C). Key parameters include maintaining a 1:1 molar ratio of reactants and avoiding moisture contamination to prevent hydrolysis. Post-synthesis, purity is assessed via HPLC, with target specifications including 40% ± 4% allantoin and 28% ± 3% Al₂O₃ content . Researchers must document deviations from protocols to ensure reproducibility .

Q. How should this compound be stored to maintain stability in experimental formulations?

this compound is hygroscopic and degrades upon moisture exposure. Store in airtight containers at ≤25°C, with desiccants to prevent clumping. Stability studies under ICH guidelines (e.g., 40°C/75% RH for accelerated testing) are recommended for long-term assessments. Note that hydrolysis into allantoin and aluminum salts occurs upon contact with skin, necessitating kinetic studies in formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s reported safety and its environmental toxicity concerns?

While this compound is non-irritating in topical applications , environmental studies flag it as a potential ecotoxin due to aluminum persistence . To address this, design lifecycle analyses (LCAs) to track environmental fate and conduct comparative studies using alternative aluminum complexes (e.g., aluminum zirconium). Use OECD Test Guidelines 201–203 for aquatic toxicity assays and prioritize formulations with reduced aluminum leaching .

Q. What methodologies optimize this compound’s solubility in hydrophobic matrices for transdermal delivery systems?

this compound’s solubility is limited in ethanol (0.1% at 25°C) but increases in water-alcohol mixtures (15% at 100°C) . For hydrophobic systems, use co-solvents like propylene glycol or employ nanoencapsulation (e.g., liposomes) to enhance bioavailability. Characterize solubility profiles using phase diagrams and validate with Franz cell diffusion models .

Q. How do synergistic interactions between this compound and other actives (e.g., salicylic acid) enhance therapeutic outcomes?

this compound’s anti-inflammatory effects complement salicylic acid’s keratolytic action in acne treatments. Design factorial experiments to quantify synergy: vary concentrations of both actives and measure outcomes via murine ear edema models or IL-6 inhibition assays. Use response surface methodology (RSM) to identify optimal ratios .

Methodological Challenges

Q. What experimental designs mitigate confounding variables in clinical trials evaluating this compound’s antiperspirant efficacy?

Use randomized, double-blind, placebo-controlled trials with stratified cohorts (e.g., by sweat gland density). Standardize application frequency (e.g., twice daily) and quantify sweat reduction via gravimetric analysis. Control for environmental factors (humidity, temperature) and validate results against baseline measurements .

Q. How can researchers address data gaps in this compound’s long-term dermal absorption profiles?

Employ radiolabeled aluminum (²⁶Al) tracer studies in ex vivo human skin models. Use ICP-MS to quantify systemic absorption and compare with OECD 428 guidelines. Cross-reference findings with histopathological assessments to evaluate cumulative effects .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For meta-analyses of existing data, employ random-effects models to account for heterogeneity across studies .

Q. How should researchers document this compound’s formulation stability in compliance with ALCOA+ principles?

Adhere to data integrity standards: record raw stability data (pH, turbidity, assay results) with timestamps, audit trails, and metadata. Use electronic lab notebooks (ELNs) for traceability and validate methods per ICH Q2(R1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.